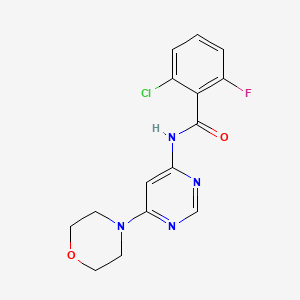

2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-(6-morpholin-4-ylpyrimidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN4O2/c16-10-2-1-3-11(17)14(10)15(22)20-12-8-13(19-9-18-12)21-4-6-23-7-5-21/h1-3,8-9H,4-7H2,(H,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAVNQUYKLXQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The synthesis begins with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then converted to the corresponding benzamide through an amidation reaction.

Introduction of the Morpholinopyrimidine Moiety: The morpholinopyrimidine group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring is functionalized with a morpholine group.

Final Coupling: The final step involves coupling the benzamide core with the morpholinopyrimidine moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base

Chemical Reactions Analysis

2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents to form carbon-carbon bonds

Scientific Research Applications

2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anti-inflammatory agent.

Biological Research: The compound is used in molecular docking studies to understand its interactions with various biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a tool for studying the effects of fluorine and chlorine substitutions on the biological activity of benzamide derivatives

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes like nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are involved in the inflammatory response. The inhibition occurs through the binding of the compound to the active sites of these enzymes, preventing their normal function and thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide (CAS 1311279-81-8)

This compound (hereafter referred to as Compound A ) shares a benzamide backbone but differs in substituents and heterocyclic ring composition (Table 1):

| Property | 2-Chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide | Compound A |

|---|---|---|

| Benzamide Substituents | 2-chloro, 6-fluoro | 4-chloro, N-methyl |

| Heterocyclic Ring | Pyrimidine (position 4) with morpholine (position 6) | Pyridine (position 2) with chloro (position 6) and trifluoromethyl (position 4) |

| Key Functional Groups | Fluorine, morpholine | Trifluoromethyl, N-methyl |

Key Observations :

- Solubility : The morpholine group in the target compound could improve aqueous solubility relative to Compound A’s lipophilic trifluoromethyl and chloro substituents.

- Steric Considerations : The pyrimidine-morpholine system in the target compound introduces a bulkier, more rigid structure than Compound A’s pyridine ring, possibly affecting target selectivity.

Hypothetical Pharmacological Implications

While direct pharmacological data for these compounds are absent in the provided evidence, structural analogs suggest plausible mechanisms:

- Kinase Inhibition : Pyrimidine derivatives (e.g., the target compound) are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors), whereas pyridine-based compounds like Compound A may target different enzymes or receptors.

- Metabolic Stability : The morpholine group in the target compound could reduce metabolic degradation compared to Compound A’s N-methyl group, which is prone to oxidative demethylation.

Biological Activity

2-Chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide is a synthetic organic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound features a benzamide core with chloro and fluoro substituents, as well as a morpholinopyrimidine moiety, which contribute to its unique chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 336.75 g/mol. Its structure includes significant functional groups that enhance its reactivity and biological profile.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1421452-60-9 |

| Molecular Formula | |

| Molecular Weight | 336.75 g/mol |

Synthesis

The synthesis of this compound involves several steps:

- Formation of Benzamide Core : Starting from 2-chloro-6-fluorobenzaldehyde, an amidation reaction is performed to create the benzamide.

- Introduction of Morpholinopyrimidine Moiety : A nucleophilic substitution reaction is used to attach the morpholine group to the pyrimidine ring.

- Final Coupling : The benzamide core is coupled with the morpholinopyrimidine under specific conditions using coupling reagents like EDCI in the presence of a base .

The primary biological activity of this compound is its role as an inhibitor of key enzymes involved in inflammatory processes, specifically:

- Nitric Oxide Synthase (iNOS) : Involved in the production of nitric oxide, a signaling molecule that can mediate inflammation.

- Cyclooxygenase-2 (COX-2) : An enzyme that catalyzes the formation of prostanoids from arachidonic acid, which are critical mediators of inflammation.

By binding to the active sites of these enzymes, this compound effectively reduces their activity, thereby mitigating inflammatory responses.

In Vitro Studies

Research has shown that this compound exhibits significant anti-inflammatory properties in various biological models. For instance:

- It has been demonstrated to inhibit LPS-stimulated macrophage activation, reducing levels of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the efficacy and application of this compound:

- Anti-inflammatory Activity : In a study assessing its effects on macrophages, the compound significantly decreased nitric oxide production and COX-2 expression compared to untreated controls.

- Molecular Docking Studies : These studies suggest strong binding affinity between the compound and both iNOS and COX-2 enzymes, indicating its potential as a therapeutic agent for inflammatory diseases.

- Potential Applications : Given its mechanism of action, this compound may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders due to its ability to inhibit key inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.